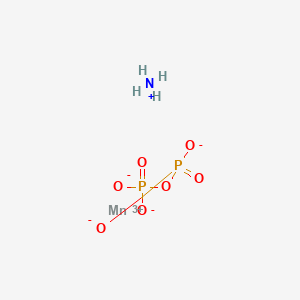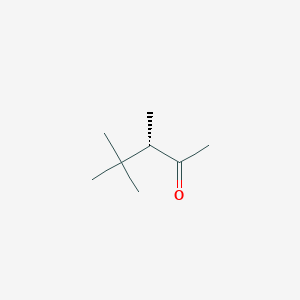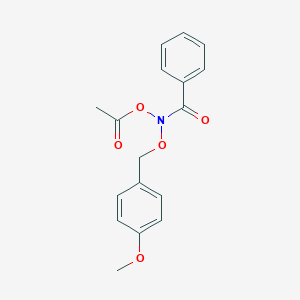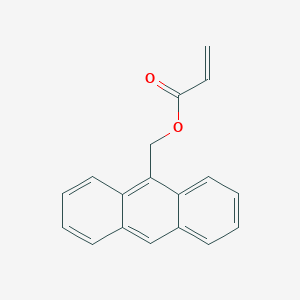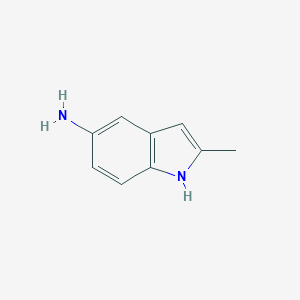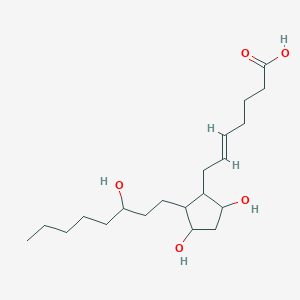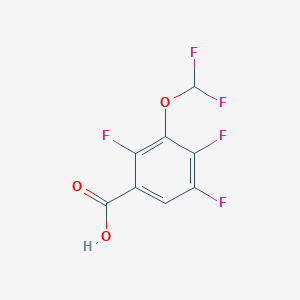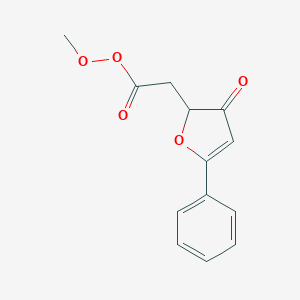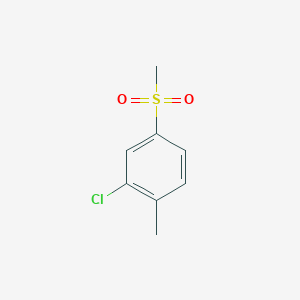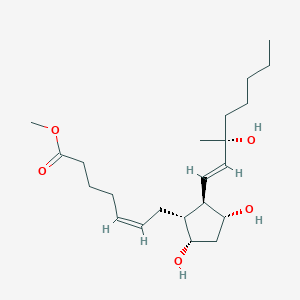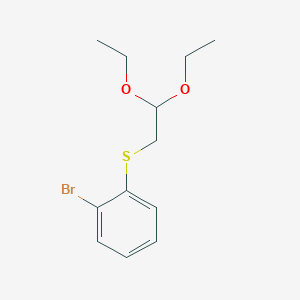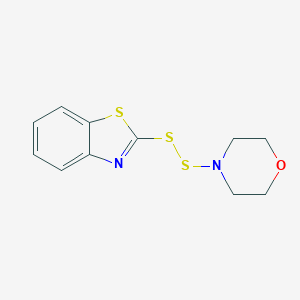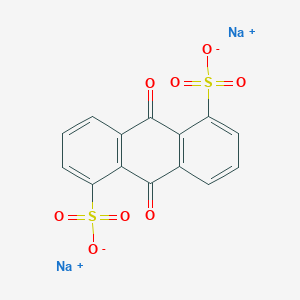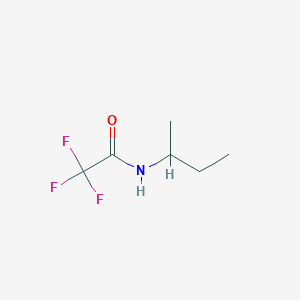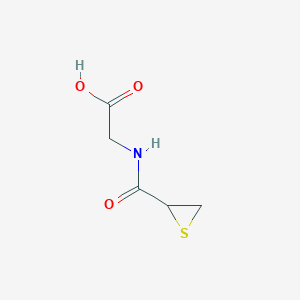
2-(Thiirane-2-carbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiirane-2-carbonylamino)acetic acid, also known as TCAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. TCAA is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and metabolism.
Mecanismo De Acción
The exact mechanism of action of 2-(Thiirane-2-carbonylamino)acetic acid is not yet fully understood. However, studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Efectos Bioquímicos Y Fisiológicos
2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Additionally, 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(Thiirane-2-carbonylamino)acetic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using 2-(Thiirane-2-carbonylamino)acetic acid is its instability in acidic conditions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Thiirane-2-carbonylamino)acetic acid. One area of interest is in the development of new drugs and therapies for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is in the study of 2-(Thiirane-2-carbonylamino)acetic acid's mechanism of action and its interactions with other compounds. Additionally, there is potential for the development of new methods for the synthesis of 2-(Thiirane-2-carbonylamino)acetic acid that could improve its stability and increase its potential applications.
In conclusion, 2-(Thiirane-2-carbonylamino)acetic acid is a promising compound that has potential applications in a range of scientific research fields. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
2-(Thiirane-2-carbonylamino)acetic acid can be synthesized through a multi-step process starting with the reaction of cysteine with chloroacetic acid to form cysteine chloroethyl ester. This intermediate compound is then reacted with thiourea in the presence of a base to form 2-(thioureido)ethyl chloroacetate. The final step involves the cyclization of 2-(thioureido)ethyl chloroacetate with sodium hydroxide to form 2-(Thiirane-2-carbonylamino)acetic acid.
Aplicaciones Científicas De Investigación
2-(Thiirane-2-carbonylamino)acetic acid has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs and therapies. 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of a range of diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
125347-31-1 |
|---|---|
Nombre del producto |
2-(Thiirane-2-carbonylamino)acetic acid |
Fórmula molecular |
C5H7NO3S |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
2-(thiirane-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
Clave InChI |
RLFNRVCWYKHWDD-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(=O)NCC(=O)O |
SMILES canónico |
C1C(S1)C(=O)NCC(=O)O |
Sinónimos |
Glycine, N-(thiiranylcarbonyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



